molecular formula C7H13Cl2NO2 B2869333 (Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride CAS No. 2361914-56-7

(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride

Cat. No.: B2869333
CAS No.: 2361914-56-7
M. Wt: 214.09
InChI Key: OUVRZPZIYZIOFJ-YSMBQZINSA-N
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Description

(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a dimethylamino group, and a pentenoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropent-2-enoic acid and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a catalyst such as triethylamine.

    Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then treated with hydrochloric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropent-2-enoic acid
  • 5-(Dimethylamino)pent-2-enoic acid
  • 3-Chloro-5-(methylamino)pent-2-enoic acid

Uniqueness

(Z)-3-Chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride is unique due to the presence of both a chloro group and a dimethylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(Z)-3-chloro-5-(dimethylamino)pent-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2.ClH/c1-9(2)4-3-6(8)5-7(10)11;/h5H,3-4H2,1-2H3,(H,10,11);1H/b6-5-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVRZPZIYZIOFJ-YSMBQZINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=CC(=O)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C(=C/C(=O)O)/Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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